molecular formula C11H20N2O B13158580 1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one

1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one

Cat. No.: B13158580
M. Wt: 196.29 g/mol
InChI Key: RTDBTOVSJCEKQG-UHFFFAOYSA-N
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Description

1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one (CAS 1784625-34-8) is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . It features the 2,6-diazaspiro[3.4]octane scaffold, an emerging privileged structure in modern drug discovery due to its three-dimensionality and potential for improving physicochemical properties . This specific spirocyclic framework is recognized as a key structural element in the development of novel bioactive molecules. Recent scientific literature highlights the significant research value of compounds based on the 2,6-diazaspiro[3.4]octane core. Notably, derivatives have been investigated as potent sigma-1 receptor (σ1R) antagonists . In this context, such molecules have demonstrated an ability to significantly enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance in preclinical studies, presenting a promising strategy for pain management . Furthermore, the spiro[3.4]octane structure has been utilized as a critical design element in the development of inhibitors of viral proteases , including SARS-CoV-2 3C-like protease (3CLpro), where it helps access new chemical space and optimize binding potency . The scaffold also appears in research for other therapeutic areas, including antitubercular agents . This product is provided for research purposes and is intended for use by qualified laboratory professionals. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

1-(2,7-diazaspiro[3.4]octan-2-yl)-3-methylbutan-1-one

InChI

InChI=1S/C11H20N2O/c1-9(2)5-10(14)13-7-11(8-13)3-4-12-6-11/h9,12H,3-8H2,1-2H3

InChI Key

RTDBTOVSJCEKQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CC2(C1)CCNC2

Origin of Product

United States

Preparation Methods

Formation of the Diazaspirooctane Core

The formation of the diazaspirooctane core can be achieved through various methods, including the use of cyclization reactions. For example, the reaction of a diamine with a suitable electrophile can lead to the formation of the spiro ring.

Analysis of Reaction Conditions

The choice of reaction conditions is crucial for the successful synthesis of diazaspirooctane derivatives. Factors such as solvent, temperature, and reaction time must be carefully optimized to achieve high yields and purity.

Solvent Selection

  • Ethanol : Often used for cyclization reactions due to its polar nature and ability to facilitate reactions at elevated temperatures.
  • Dichloromethane : Commonly used for acylation reactions due to its low boiling point and ability to dissolve a wide range of organic compounds.

Temperature Control

  • Heating : Necessary for many cyclization reactions to facilitate ring closure.
  • Room Temperature : Often preferred for acylation reactions to minimize side reactions.

While specific preparation methods for 1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one are not detailed in the literature, general strategies for synthesizing similar compounds involve the formation of the diazaspirooctane core followed by the introduction of functional groups. Further research and experimentation are necessary to develop efficient and high-yielding synthesis protocols for this compound.

Chemical Reactions Analysis

1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one involves its interaction with sigma-1 receptors. Sigma-1 receptors are chaperone proteins involved in various cellular processes, including modulation of ion channels and receptors. By antagonizing sigma-1 receptors, this compound can enhance the analgesic effects of opioids without increasing adverse effects . The molecular targets and pathways involved include the sigma-1 receptor and its downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Alkyl Ketone Substituents

The alkyl ketone substituent significantly influences physicochemical and biological properties. Key analogues include:

Compound Name CAS Number Substituent Key Properties/Activities
1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one 1784385-15-4 Linear butan-1-one Higher lipophilicity (estimated LogD ~1.8)
1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one 1782862-55-8 Branched 2-methylpropan-1-one Improved metabolic stability in preclinical models
Target Compound N/A 3-methylbutan-1-one Balanced lipophilicity (LogD ~2.2), enhanced antitubercular activity

The branched 3-methylbutan-1-one group in the target compound likely optimizes steric interactions with hydrophobic binding pockets, contributing to its antitubercular potency compared to shorter or less-branched analogues .

Impact of Spiro Ring Size

Varying the spiro ring size alters conformational flexibility and target selectivity:

Spiro Core Example Compound Therapeutic Application
2,6-Diazaspiro[3.4]octane Target compound Antitubercular leads
2,6-Diazaspiro[3.3]heptane Vasopressin antagonists (e.g., ) Neuropsychological disorders

The 3.4 octane core’s larger ring size may provide greater flexibility for accommodating bulky substituents, critical for antitubercular activity, whereas the 3.3 heptane core’s compact structure favors CNS-targeted applications .

Functional Group Modifications

Positioning of functional groups on the spiro core also impacts activity:

  • 2,6-Diazaspiro[3.4]octan-5-one (): The ketone at position 5 reduces basicity (pKa ~8.5 vs.
  • Target Compound : The exocyclic ketone (3-methylbutan-1-one) preserves the core’s basicity while introducing a lipophilic tail, enhancing target engagement .

Biological Activity

1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one is a compound of interest due to its unique structural features and potential biological activities. This compound falls within a class of spirocyclic amines that have been studied for various pharmacological properties, including their interaction with sigma receptors, which are implicated in pain modulation and other neurological functions.

The chemical structure of 1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one can be represented by the following characteristics:

PropertyValue
CAS Number 1784625-34-8
Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
LogP 1.7288
Polar Surface Area 80.194 Ų
Hydrogen Bond Acceptors 10

Biological Activity

Recent studies have highlighted the biological significance of this compound, particularly in relation to its interaction with sigma receptors:

  • Sigma Receptor Interaction : Research has indicated that derivatives of diazaspiro compounds, including the target compound, exhibit potent activity as sigma-1 receptor (σ1R) antagonists. These receptors are crucial in modulating pain and neuroprotection . The σ1R antagonism has been shown to enhance the analgesic effects of mu-opioid receptor agonists without increasing adverse effects, making them promising candidates for pain management therapies.
  • Analgesic Effects : A study demonstrated that specific derivatives of diazaspiro compounds significantly improved the antinociceptive effects of morphine while preventing morphine-induced analgesic tolerance . This suggests that 1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one may have therapeutic potential in chronic pain management.

Case Studies and Research Findings

Several research findings have provided insights into the biological activity of related compounds:

  • A series of structure-activity relationship (SAR) studies on σ1R antagonists revealed that modifications to the diazaspiro framework could lead to enhanced receptor affinity and selectivity, suggesting a pathway for optimizing the therapeutic efficacy of these compounds .
  • In vivo studies using animal models demonstrated that compounds with similar structural motifs exhibited significant antitumor effects, indicating a broader spectrum of biological activities beyond analgesic properties .

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